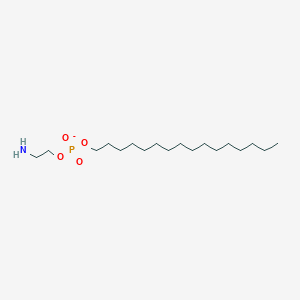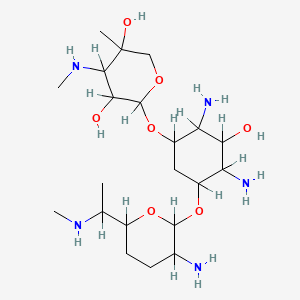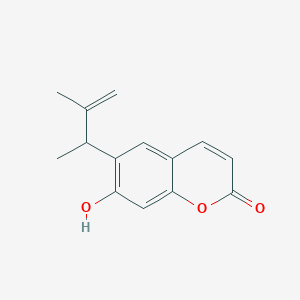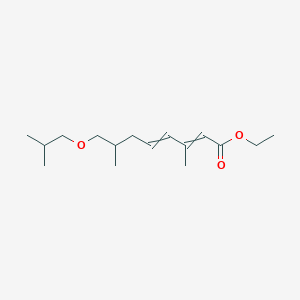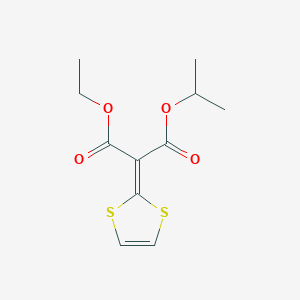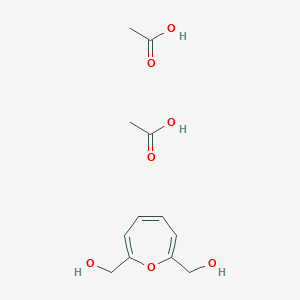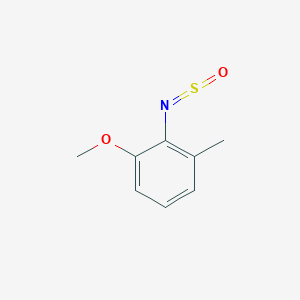![molecular formula C11H12ClNO4 B14617096 3-({[(Propan-2-yl)oxy]carbonyl}amino)phenyl carbonochloridate CAS No. 57375-52-7](/img/structure/B14617096.png)
3-({[(Propan-2-yl)oxy]carbonyl}amino)phenyl carbonochloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({[(Propan-2-yl)oxy]carbonyl}amino)phenyl carbonochloridate is a chemical compound with the molecular formula C11H12ClNO4. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a carbonochloridate group attached to a phenyl ring, which is further substituted with a propan-2-yl oxycarbonyl amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(Propan-2-yl)oxy]carbonyl}amino)phenyl carbonochloridate typically involves the reaction of 3-amino phenyl carbonochloridate with isopropyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques such as crystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-({[(Propan-2-yl)oxy]carbonyl}amino)phenyl carbonochloridate undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonochloridate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base, resulting in the formation of the corresponding carboxylic acid and amine.
Oxidation and Reduction: The phenyl ring can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: Aqueous solutions of acids or bases are used to facilitate hydrolysis. The reaction is often conducted at elevated temperatures to increase the reaction rate.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Various substituted derivatives of the original compound.
Hydrolysis: The corresponding carboxylic acid and amine.
Oxidation and Reduction: Oxidized or reduced forms of the phenyl ring.
Scientific Research Applications
3-({[(Propan-2-yl)oxy]carbonyl}amino)phenyl carbonochloridate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Employed in the modification of biomolecules for studying biological processes and interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-({[(Propan-2-yl)oxy]carbonyl}amino)phenyl carbonochloridate involves its reactivity towards nucleophiles and electrophiles. The carbonochloridate group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The phenyl ring can also participate in electrophilic aromatic substitution reactions, further expanding the compound’s reactivity profile.
Comparison with Similar Compounds
Similar Compounds
3-({[(tert-Butoxy)carbonyl]amino)phenyl carbonochloridate: Similar in structure but with a tert-butoxy group instead of a propan-2-yl group.
3-({[(Methoxy)carbonyl]amino)phenyl carbonochloridate: Similar in structure but with a methoxy group instead of a propan-2-yl group.
Uniqueness
3-({[(Propan-2-yl)oxy]carbonyl}amino)phenyl carbonochloridate is unique due to its specific reactivity profile and the presence of the propan-2-yl oxycarbonyl amino group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
[3-(propan-2-yloxycarbonylamino)phenyl] carbonochloridate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-7(2)16-11(15)13-8-4-3-5-9(6-8)17-10(12)14/h3-7H,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEBZDYWJFKNFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NC1=CC(=CC=C1)OC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90706903 |
Source


|
| Record name | 3-({[(Propan-2-yl)oxy]carbonyl}amino)phenyl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90706903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57375-52-7 |
Source


|
| Record name | 3-({[(Propan-2-yl)oxy]carbonyl}amino)phenyl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90706903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanimine N-oxide](/img/structure/B14617033.png)

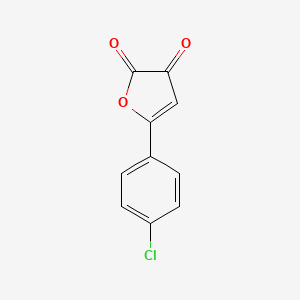
![3H-Benz[e]inden-3-one, 1,2,4,5-tetrahydro-](/img/structure/B14617058.png)
